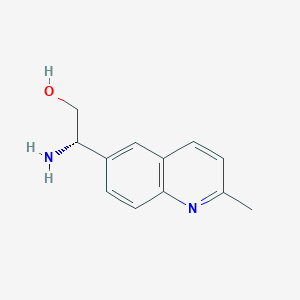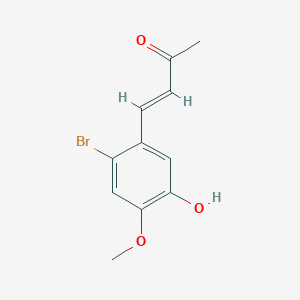![molecular formula C3H5N3 B15321525 1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)
1,2,5-Triazaspiro[2.3]hex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Triazaspiro[23]hex-1-ene is a heterocyclic compound that features a unique spiro structure, where a three-membered ring is fused to a six-membered ring containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triazaspiro[2.3]hex-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Triazaspiro[2.3]hex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,2,5-Triazaspiro[2.3]hex-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reporter due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,5-Triazaspiro[2.3]hex-1-ene involves its interaction with molecular targets through its nitrogen atoms and spiro structure. These interactions can modulate various biological pathways, leading to its observed effects. For example, in biological systems, it may act as an inhibitor or activator of specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Azaspiro[2.3]hex-1-ene: Similar structure but lacks the additional nitrogen atoms.
Spiro[2.3]hexane: A simpler spiro compound without nitrogen atoms.
1,2,4-Triazole: Contains a similar triazole ring but lacks the spiro structure.
Uniqueness
1,2,5-Triazaspiro[2.3]hex-1-ene is unique due to its combination of a spiro structure and multiple nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Propiedades
Fórmula molecular |
C3H5N3 |
|---|---|
Peso molecular |
83.09 g/mol |
Nombre IUPAC |
1,2,5-triazaspiro[2.3]hex-1-ene |
InChI |
InChI=1S/C3H5N3/c1-3(2-4-1)5-6-3/h4H,1-2H2 |
Clave InChI |
IIXVKZFWLNYVIC-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)
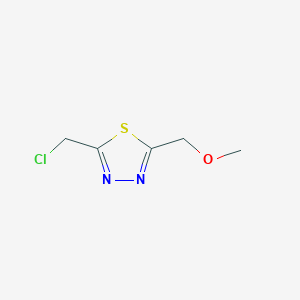

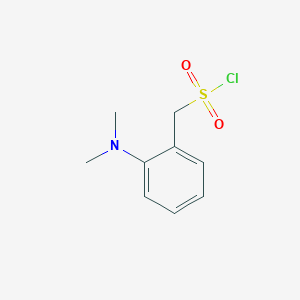
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
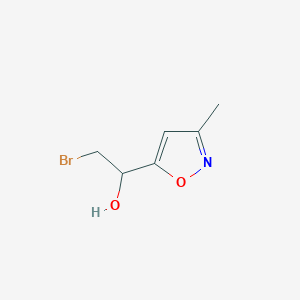
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)

